Product packaging for 4-Bromo-2-chloro-5-iodopyridine(Cat. No.:)

4-Bromo-2-chloro-5-iodopyridine

Cat. No.: B12510570
M. Wt: 318.34 g/mol
InChI Key: XPISYMPZZGZCFQ-UHFFFAOYSA-N
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Description

General Significance of Pyridine (B92270) Derivatives as Privileged Scaffolds in Organic Synthesis and Medicinal Chemistry Building Blocks

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science, from medicinal chemistry to materials science. nih.govresearchgate.net Their six-membered aromatic ring, containing one nitrogen atom, imparts unique electronic properties and the ability to participate in a wide range of chemical transformations. nih.govglobalresearchonline.net This versatility has led to their incorporation into a multitude of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The pyridine nucleus is a common feature in many natural products, including alkaloids and vitamins, and its presence often confers desirable pharmacological properties such as improved water solubility. nih.govnih.gov Consequently, pyridine-based structures are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets. nih.gov

Contextualization of Polysubstituted Halogenated Pyridines within Modern Synthetic Chemistry

In the realm of modern synthetic chemistry, polysubstituted halogenated pyridines are highly valued as versatile intermediates. mdpi.comresearchgate.net The presence of multiple halogen atoms with differing reactivity allows for programmed, regioselective functionalization. researchgate.netacs.org This step-wise introduction of various substituents is a powerful strategy for the divergent synthesis of complex, highly substituted pyridine derivatives. acs.org The ability to control the site of reaction is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. thieme-connect.de This precise control over molecular architecture is essential for structure-activity relationship (SAR) studies in drug development and for the fine-tuning of material properties. mdpi.com

Unique Chemical Architecture of 4-Bromo-2-chloro-5-iodopyridine and its Research Importance in Regioselective Functionalization

This compound possesses a unique arrangement of three different halogen atoms on the pyridine ring, making it a highly sought-after building block for regioselective synthesis. mdpi.com The distinct bond strengths and electronic environments of the iodine, bromine, and chlorine substituents allow for their selective reaction under different catalytic conditions. Generally, the carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. rsc.org This reactivity hierarchy enables the sequential and site-specific introduction of various functional groups, providing a powerful tool for the construction of complex, orthogonally functionalized pyridine derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClIN B12510570 4-Bromo-2-chloro-5-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClIN

Molecular Weight

318.34 g/mol

IUPAC Name

4-bromo-2-chloro-5-iodopyridine

InChI

InChI=1S/C5H2BrClIN/c6-3-1-5(7)9-2-4(3)8/h1-2H

InChI Key

XPISYMPZZGZCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)I)Br

Origin of Product

United States

Reactivity Profile and Mechanistic Insights of 4 Bromo 2 Chloro 5 Iodopyridine

Regiochemical Control in Functionalization Reactions of 4-Bromo-2-chloro-5-iodopyridine and Related Pyridines

The presence of multiple, distinct halogen substituents on the pyridine (B92270) ring of this compound makes regiochemical control a paramount consideration in its functionalization. The outcome of reactions is dictated by the inherent properties of the halogens and their positions, as well as the steric and electronic landscape of the molecule.

Influence of Halogen Identity (Bromine, Chlorine, Iodine) and Position on Reactivity and Selectivity

The identity of the halogen atom (I, Br, Cl) is a primary determinant of the reactivity of carbon-halogen (C-X) bonds. In many synthetically important reactions, such as metal-halogen exchange and transition-metal-catalyzed cross-coupling, the reactivity follows the general trend: C-I > C-Br > C-Cl. wikipedia.org This differential reactivity is rooted in the bond dissociation energies and the polarizability of the halogens. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition to a metal catalyst or to exchange with organolithium reagents. wikipedia.orgacs.org

For this compound, this reactivity hierarchy implies that the C-5 iodo group is the most likely site for initial functionalization under conditions that favor metal-halogen exchange. Following this, the C-4 bromo group would be the next most reactive site, with the C-2 chloro group being the most robust. This predictable selectivity is crucial for designing stepwise synthetic sequences.

The position of the halogen also significantly impacts reactivity. Halogens at the C-2 (α-position) and C-4 (γ-position) of the pyridine ring are more activated towards nucleophilic aromatic substitution (SNAr) compared to those at the C-3 or C-5 (β-positions). acs.org This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. In this compound, the chlorine atom at C-2 is therefore more susceptible to SNAr than the bromine at C-4 (which is also activated) or the iodine at C-5. However, the unique electronic properties of each halogen often lead to metal-halogen exchange outcompeting SNAr, especially with the highly reactive C-I bond.

A comparative look at the influence of halogen identity on bond strength and reactivity is presented below.

Halogen BondRelative Bond StrengthTypical Reactivity Order in Metal-Halogen ExchangeSusceptibility to Nucleophilic Aromatic Substitution (SNAr)
C-IWeakest1st (Most Reactive)High
C-BrIntermediate2ndModerate
C-ClStrongest3rd (Least Reactive)Low, but activated at C-2/C-4

Steric and Electronic Effects Governing Reaction Outcomes in Halogenated Pyridines

Electronic Effects: The electron-withdrawing nature of the three halogens in this compound deactivates the ring, but also acidifies the remaining ring proton at C-3 and C-6 (if unsubstituted). The nitrogen atom in the pyridine ring is a Lewis basic site, which can coordinate to Lewis acidic reagents, influencing the regioselectivity of reactions. baranlab.org For instance, in directed ortho metalation, a reagent can be directed to the C-2 or C-6 position. However, in polyhalogenated pyridines, direct deprotonation is often superseded by the more facile halogen-metal exchange. The combined electron-withdrawing effect of the halogens can also influence the stability of intermediates in reactions like SNAr.

Steric Effects: Steric hindrance can significantly influence the regioselectivity of functionalization. mdpi.com In this compound, the substituents at C-2, C-4, and C-5 create a sterically crowded environment. A bulky reagent might preferentially react at a less hindered site. For example, while the C-2 position is electronically activated for SNAr, a large nucleophile might face steric hindrance from the substituent at C-5. Similarly, during metalation or cross-coupling reactions, the size of the catalyst or base and the steric environment around each halogen will contribute to the observed selectivity. Computational studies have shown that steric interactions during bond cleavage, for example in reactions involving phosphonium (B103445) salts, can account for differences in reactivity between substituted positions. researchgate.net

Investigation of Reaction Mechanisms and Intermediates in Pyridine Transformations

Understanding the mechanisms and intermediates involved in the transformation of polyhalogenated pyridines is key to predicting and controlling their reactivity. Key pathways include directed metalation and halogen scrambling processes.

Studies of Directed Metalation Pathways in Polyhalogenated Pyridines

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org In this process, a directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org While functional groups like amides or methoxy (B1213986) groups are classic DMGs, halogen atoms themselves can influence the site of metalation. uwindsor.ca

In the context of polyhalogenated pyridines, two main metalation pathways compete: direct deprotonation (C-H activation) and halogen-metal exchange.

Direct Deprotonation: This involves the removal of a ring proton by a strong base. The acidity of the ring protons is increased by the inductive effect of the halogens. The remaining proton on a trihalogenated pyridine would be at C-3 or C-6. The regioselectivity of deprotonation is guided by the combined electronic effects of the nitrogen atom and the halogens.

Halogen-Metal Exchange: This reaction is often much faster than deprotonation, especially for iodo- and bromo-substituted pyridines. wikipedia.orguwindsor.ca The exchange rate typically follows I > Br > Cl, allowing for selective metalation at the position of the most reactive halogen. For this compound, treatment with an alkyllithium reagent like n-BuLi at low temperatures would be expected to selectively induce iodine-lithium exchange at the C-5 position.

The choice of base is critical. Lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used for deprotonation, as they are less prone to nucleophilic addition to the pyridine ring compared to alkyllithiums. uwindsor.ca However, alkyllithiums are typically required for efficient halogen-metal exchange. The use of mixed-metal bases, such as TMPMgCl·LiCl, can offer improved functional group tolerance and regioselectivity. harvard.edu

Analysis of Halogen Scrambling Processes and Their Synthetic Implications

Halogen scrambling, also known as the "halogen dance," is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This process is thermodynamically driven, with the halogen typically moving to a more stable position, often an ortho position that was deprotonated. wikipedia.orgeurekaselect.com

The generally accepted mechanism for the halogen dance on a pyridine derivative involves the following steps: wikipedia.org

Deprotonation: A strong base (e.g., LDA) deprotonates the ring at a position ortho to a halogen, creating a lithiated intermediate.

Halogen Transfer: This lithiated species can then act as a halogen acceptor from another molecule of the starting halopyridine. This results in a dihalogenated intermediate and a new lithiated species where the original proton was.

This process can be considered a side reaction, but it can also be harnessed for synthetic purposes to access isomers that are difficult to prepare directly. clockss.org For instance, a halogen dance can furnish 1,3-disubstituted or 1,2,3-trisubstituted pyridines. researchgate.net The reaction conditions, particularly temperature and the choice of base, are critical in controlling whether a halogen dance occurs. wikipedia.org Lower temperatures often favor the halogen dance by allowing for the coexistence of both metalated and unmetalated species. wikipedia.org

In a molecule like this compound, the potential for halogen dance adds another layer of complexity and synthetic opportunity. For example, deprotonation at C-3 could potentially initiate a migration of the bromine from C-4 or the iodine from C-5, leading to rearranged products upon quenching with an electrophile. Research on the synthesis of a highly substituted compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has utilized halogen dance reactions to achieve the desired substitution pattern. nih.govacs.org

Orthogonal Reactivity of Multiple Halogen Substituents in this compound for Sequential Functionalization

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of others. The distinct reactivities of the C-I, C-Br, and C-Cl bonds in this compound make it an ideal substrate for sequential, site-selective functionalization. This allows for the stepwise introduction of different substituents, building molecular complexity in a controlled manner.

A typical strategy for the sequential functionalization of this compound would exploit the differential reactivity of the halogens in metal-halogen exchange or palladium-catalyzed cross-coupling reactions.

Typical Sequential Functionalization Strategy:

Reaction at C-5 (Iodine): The most reactive C-I bond can be targeted first. This can be achieved through:

Lithium-Iodine Exchange: Using n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) to form a 5-lithiopyridine intermediate, which can then be trapped with an electrophile.

Suzuki, Sonogashira, or Heck Coupling: Palladium catalysts can selectively couple the C-I bond with boronic acids, terminal alkynes, or alkenes, respectively, leaving the C-Br and C-Cl bonds intact.

Reaction at C-4 (Bromine): After functionalizing the C-5 position, the C-Br bond becomes the most reactive site for the next transformation. This can be accomplished by:

Lithium-Bromine Exchange: This typically requires slightly higher temperatures or a more reactive alkyllithium compared to the iodine exchange.

Palladium-Catalyzed Coupling: By adjusting the catalyst, ligands, and reaction conditions, the C-Br bond can be selectively coupled.

Reaction at C-2 (Chlorine): The C-Cl bond is the least reactive in cross-coupling and metal-halogen exchange reactions. It can often be functionalized last, sometimes requiring more forcing conditions, specialized catalysts (e.g., those with electron-rich, bulky phosphine (B1218219) ligands), or by switching to a different reaction type like nucleophilic aromatic substitution (SNAr).

This orthogonal approach has been demonstrated in related polyhalogenated systems. For example, the regioselective functionalization of 2,4-dihaloquinolines has shown that lithium-halogen exchange occurs selectively at C-4 for 2,4-dibromoquinoline, while palladium-catalyzed coupling of 2-bromo-4-iodoquinoline (B1625408) occurs at the C-4 iodo position. researchgate.net Studies on a similar halogen-rich building block, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have also highlighted the potential for selective magnesiation and subsequent trapping with electrophiles to generate a variety of pentasubstituted pyridines. nih.govacs.org

The table below outlines a hypothetical orthogonal synthetic plan for this compound.

StepTarget PositionHalogenPotential ReactionTypical Conditions
1C-5IodineSuzuki CouplingPd(PPh3)4, base, R-B(OH)2
2C-4BromineSonogashira CouplingPdCl2(PPh3)2, CuI, base, R-C≡CH
3C-2ChlorineBuchwald-Hartwig AminationPd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), base, R2NH

This step-by-step approach, leveraging the inherent differences in halogen reactivity, makes this compound a powerful and versatile intermediate for the synthesis of complex, highly substituted pyridine derivatives.

Construction of Complex Pyridine Scaffolds via Stepwise Functionalization

The primary advantage of this compound lies in the differential reactivity of its three carbon-halogen (C-X) bonds. This hierarchy allows chemists to perform selective cross-coupling reactions at one position while leaving the other two halogens untouched. The reactivity generally follows the order of C-I > C-Br > C-Cl, meaning the carbon-iodine bond is the most susceptible to cleavage and reaction under mild palladium catalysis, followed by the carbon-bromine bond under slightly more robust conditions, and finally the more resilient carbon-chlorine bond. mdpi.com

This orthogonal reactivity is the key to its use in building complex pyridine scaffolds. A typical synthetic sequence might involve:

Selective reaction at the 5-position (Iodine): A mild palladium-catalyzed reaction, such as a Suzuki, Sonogashira, or Stille coupling, can be performed to introduce a desired functional group at the C-5 position.

Functionalization at the 4-position (Bromine): With the 5-position functionalized, a second, different cross-coupling reaction can be carried out at the C-4 position, often by changing the catalyst, ligand, or reaction conditions to be more forcing.

Modification at the 2-position (Chlorine): Finally, the least reactive C-Cl bond can be functionalized, for example, through a Buchwald-Hartwig amination or a high-temperature cross-coupling reaction.

This stepwise approach provides precise control over the final structure, enabling the synthesis of trisubstituted pyridines with a defined arrangement of diverse functional groups. mdpi.com Research has established that this compound is a versatile starting material for creating these orthogonally functionalized pyridine derivatives. mdpi.com

Table 1: Orthogonal Reactivity and Typical Cross-Coupling Conditions

Position & Halogen Relative Reactivity Illustrative Reaction Type
5-Iodo Highest Suzuki Coupling with arylboronic acids
4-Bromo Intermediate Sonogashira Coupling with terminal alkynes

Role in the Total Synthesis of Natural Products and Advanced Organic Molecules

The capacity for controlled, sequential functionalization makes trihalogenated pyridines like this compound invaluable in the total synthesis of complex natural products and other advanced organic molecules.

Examples in the Total Synthesis of Dihydroisoquinolinone Scaffolds (e.g., (+)-Floyocidin B) Utilizing this compound or Analogues

The natural product (+)-Floyocidin B, which exhibits antimicrobial activity against Mycobacterium tuberculosis, features a novel dihydroisoquinolinone scaffold. mdpi.comresearchgate.net Its structure was unambiguously confirmed through total synthesis. researchgate.netnih.gov The synthetic strategy for (+)-Floyocidin B and its analogues has successfully utilized trihalogenated pyridine precursors, demonstrating the power of this approach. mdpi.com

In a synthesis of (+)-Floyocidin B, a key retrosynthetic disconnection simplifies the molecule to a 2-chloro-4,5-substituted pyridine intermediate. mdpi.com The synthesis then relies on the regioselective functionalization of a trihalogenated pyridine. For instance, a synthetic route involved a 2-chloro-4-bromo-5-iodopyridine analogue (39). mdpi.com The synthesis proceeded via a selective halogen-magnesium exchange at the most reactive iodinated 5-position, followed by the addition of an aldehyde. mdpi.com Subsequent steps, including protection, deprotection, and further palladium-catalyzed couplings, ultimately led to the successful total synthesis of (+)-Floyocidin B. mdpi.com This highlights how the distinct reactivity of each halogen on the pyridine core is exploited to build the complex target molecule in a controlled sequence. mdpi.comnih.gov

Strategies for Flexible Decoration and Enabling Structure–Activity Relationship (SAR) Investigations through Diversification (Purely Synthetic Perspective)

From a purely synthetic perspective, this compound is an ideal scaffold for creating diverse molecular libraries for structure-activity relationship (SAR) studies. mdpi.commdpi.com SAR investigations are fundamental in medicinal chemistry to understand how different functional groups on a core structure affect its biological activity, guiding the design of more potent and selective drugs. mdpi.comnih.govnih.gov

The stepwise functionalization of this building block allows for the systematic and flexible "decoration" of the pyridine ring. mdpi.com Researchers can generate a matrix of compounds by varying the substituent at each of the three positions independently.

A hypothetical diversification strategy could be:

Library 1 (Diversity at C-5): React this compound with 20 different boronic acids via Suzuki coupling to create 20 unique 5-substituted-4-bromo-2-chloropyridines.

Library 2 (Diversity at C-4): Each of the 20 compounds from Library 1 could then be reacted with a set of 10 different terminal alkynes via Sonogashira coupling to generate 200 unique 4,5-disubstituted-2-chloropyridines.

Library 3 (Diversity at C-2): Finally, a subset of these 200 compounds could undergo Buchwald-Hartwig amination with various amines to introduce a third point of diversity at the C-2 position.

This modular approach efficiently yields a large number of structurally related analogues from a single starting material. The resulting library provides a rich dataset for biological screening and the development of robust SAR models, which is of general value beyond the specific (+)-Floyocidin B scaffold. mdpi.comnih.gov

Table 2: Illustrative Diversification Strategy for SAR Studies

Step Position Targeted Reaction Type Potential Reagents Outcome
1 5 (Iodo) Suzuki Coupling Library of diverse boronic acids Introduction of various aryl/heteroaryl groups
2 4 (Bromo) Stille Coupling Library of organostannanes Introduction of alkyl, vinyl, or other groups

Precursor for Advanced Heterocyclic Compounds and Ligands in Academic Research

Beyond its application in targeted synthesis, this compound serves as a valuable starting point for creating novel heterocyclic systems and specialized ligands for academic research. The ability to install specific functionalities with high regiocontrol is critical for designing molecules with tailored electronic and steric properties.

For example, the pyridine nitrogen and the electronically-tuned ring system can be incorporated into ligands for transition metal catalysis. The stepwise introduction of phosphine, amine, or other coordinating groups at the 2-, 4-, and 5-positions can generate a wide array of mono-, bi-, and tridentate ligands. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be fine-tuned by the nature of the substituents at the remaining positions.

Furthermore, this building block can be used to construct extended π-conjugated systems that include a pyridine unit. Such materials are of interest in materials science for applications in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics. The defined and predictable functionalization pathway allows for systematic studies of how different substituents impact the photophysical and electronic properties of these advanced materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(+)-Floyocidin B
Dihydroisoquinolinone
2-Chloro-4-bromo-5-iodopyridine
5-Substituted-4-bromo-2-chloropyridines

Conclusion

Regioselective Synthesis Strategies for Trihalogenated Pyridines

The controlled introduction of three different halogen atoms onto a pyridine ring requires carefully designed synthetic routes that leverage the inherent reactivity of the pyridine nucleus and the directing effects of existing substituents.

Directed Halogenation Approaches for Pyridine Ring Functionalization

Direct electrophilic aromatic substitution (EAS) on pyridine is generally difficult and often requires high temperatures and strongly acidic conditions, leading to a mixture of products. nih.govnih.gov To overcome these limitations, directed halogenation strategies are employed. These methods can be broadly classified based on the position they target. For instance, 3-selective halogenation can be achieved through electrophilic aromatic substitution, though it often demands harsh conditions and may result in regioisomeric mixtures. nih.gov An alternative approach involves the ring-opening of pyridinium (B92312) salts to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. nih.gov

For 4-selective halogenation, metalation-trapping sequences are a common strategy, often utilizing directing groups to ensure regiocontrol. nih.gov Another method involves the conversion of pyridines to their N-oxides, which facilitates 4-selective nitration. The nitro group can then be displaced by a halide. nih.gov A more recent development involves the use of specially designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts, which are subsequently displaced by halide nucleophiles. nih.govnih.govacs.orgchemrxiv.org This method is applicable to a wide range of unactivated pyridines. nih.govchemrxiv.org

Precursor Design and Functional Group Interconversion Strategies for Selective Halogen Introduction

The synthesis of specifically substituted halopyridines often relies on the careful design of precursor molecules and the strategic use of functional group interconversions. For example, 2-amino-4-chloropyridine (B16104) can serve as a starting material for the synthesis of 5-bromo-2,4-dichloropyridine. google.com In this process, the amino group directs the bromination to the 5-position. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction allows for its replacement with a chlorine atom, yielding the desired trihalogenated pyridine. google.com

Another powerful strategy is the "halogen dance" reaction, which involves the base-induced intramolecular migration of a halogen atom. A notable example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which starts from 2-chloro-4-fluoropyridine (B1362352). acs.orgacs.org Ortho-lithiation followed by treatment with iodine introduces an iodine atom at the 3-position. A subsequent deprotonation can induce a halogen dance to yield the desired product. acs.org

Halogen-Metal Exchange Reactions in the Preparation of this compound

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and other organometallic compounds from organic halides. wikipedia.org This reaction is particularly valuable in the synthesis of functionalized pyridines, as it allows for the introduction of a metal at a specific position, which can then be reacted with various electrophiles. znaturforsch.com

Regioselectivity of Lithiation and Magnesiation with Alkyl Organometallics on Halogenated Pyridines

The regioselectivity of lithiation and magnesiation on halogenated pyridines is influenced by several factors, including the nature of the halogen, the position of the halogen on the ring, the presence of other directing groups, and the specific organometallic reagent used. znaturforsch.comresearchgate.net Generally, the kinetic acidity of protons on the pyridine ring follows the order C-4 > C-3 > C-2. researchgate.net Halogen atoms significantly increase the acidity of adjacent protons, making ortho-lithiation a feasible strategy. researchgate.net For instance, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-4 position using lithium diisopropylamide (LDA). researchgate.net

The use of sterically hindered magnesium bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), often provides high regioselectivity under mild conditions. thieme-connect.denih.gov For example, the magnesiation of 2,6-dichloropyridine (B45657) with TMPMgCl·LiCl proceeds with high selectivity at the 4-position. znaturforsch.com The choice between lithiation and magnesiation can also influence the outcome. Organomagnesium reagents are often used for more sensitive iodinated or brominated pyridines. znaturforsch.com

Role of the 2-Chloro Substituent in Directing Metalation and Orthogonal Functionalization

The 2-chloro substituent on the pyridine ring plays a crucial role in directing metalation reactions and enabling subsequent orthogonal functionalization. The electron-withdrawing nature of the chlorine atom acidifies the proton at the 3-position, making it susceptible to deprotonation by strong bases. However, the directing effect of the chloro group can be complex and influenced by other substituents.

In the context of preparing polyfunctional pyridines, the 2-chloro group can act as a handle for further transformations. For example, in the synthesis of 2,3,4-trisubstituted pyridines, a 3-chloropyridine derivative can undergo regioselective lithiation at the 4-position, followed by transmetalation and reaction with an electrophile at the 3-position. nih.gov The 2-chloro group remains intact throughout this sequence, allowing for subsequent reactions at this position, such as copper-catalyzed amidation. rsc.org This demonstrates the principle of orthogonal functionalization, where different positions on the pyridine ring can be selectively modified in a stepwise manner.

Trapping of Organometallic Intermediates with Electrophiles for C–C and C–Heteroatom Bond Formation

Once a pyridyl organometallic intermediate is formed through either direct metalation or halogen-metal exchange, it can be trapped with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This is a powerful method for introducing diverse functional groups onto the pyridine ring with high regiocontrol.

Common electrophiles used to trap these intermediates include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. nih.gov

Carbon Dioxide: To introduce a carboxylic acid group.

Iodine: To introduce an iodine atom. acs.org

Alkyl Halides: To introduce alkyl groups. researchgate.net

Disulfides: For the introduction of thioether groups. thieme-connect.de

For example, a 4-lithiated pyridine intermediate can be quenched with various electrophiles to produce 3,4-disubstituted pyridines. researchgate.net Similarly, magnesiated pyridines can be reacted with electrophiles like TMSCl, DMF, benzaldehyde, and benzophenone (B1666685) to yield trifunctionalized pyridines. nih.gov This versatility makes the trapping of organometallic intermediates a cornerstone of modern pyridine chemistry.

Table of Research Findings on Pyridine Halogenation and Functionalization

Halogen Dance Reactions and their Utility in Polysubstituted Pyridine Synthesis

The halogen dance (HD) reaction, also known as base-catalyzed halogen migration, is a powerful rearrangement transformation. clockss.orgrsc.org In this reaction, a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring, driven by thermodynamics. wikipedia.org This process provides a strategic route to functionalize positions on the pyridine ring that are often difficult to access through conventional methods. rsc.orgwikipedia.org

The halogen dance rearrangement in pyridine systems is an intermolecular process initiated by a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA). clockss.orgwikipedia.org The mechanism begins with the deprotonation of the pyridine ring at a position ortho to a directing group, which can be a halogen atom itself. wikipedia.org For a halopyridine, this generates a lithiated intermediate. wikipedia.orgnih.gov

The driving force for the reaction is the formation of a more thermodynamically stable carbanionic (lithiated) species. wikipedia.org The initial lithiated intermediate can rearrange to a more stable isomer where the negative charge is better stabilized, for instance, by being positioned between two electron-withdrawing or ortho-directing groups. wikipedia.org This rearrangement is not a simple intramolecular hop; instead, it involves a complex intermolecular halogen-metal exchange. The initially formed lithiated species can react with a molecule of the starting halopyridine, abstracting a halogen to form a dihalogenated compound and a new lithiated species. wikipedia.org This sequence of events allows the halogen to effectively "dance" across the ring. wikipedia.org The reaction is ultimately quenched with an electrophile to install a new functional group at the site of the original deprotonation, leaving the migrated halogen in its new, more thermodynamically favored position. wikipedia.orgwhiterose.ac.uk

Factors influencing the halogen dance include the choice of base, temperature, solvent, and the nature of the substituents on the pyridine ring. wikipedia.org Halogens that are more labile, such as bromine and iodine, are more prone to migrate, while fluorine and chlorine atoms are less likely to move and can act as directing groups (DMGs). clockss.orgresearchgate.net

The halogen dance reaction is a key tool for the orthogonal functionalization of polysubstituted pyridines, enabling the synthesis of complex substitution patterns that would be challenging to create otherwise. clockss.orgresearchgate.net By carefully selecting the starting material and reaction conditions, chemists can direct the migration of a specific halogen and then trap the resulting organometallic intermediate with an electrophile. This provides simultaneous installation of a new functional group and repositioning of a halogen, opening up two avenues for further, site-selective functionalization. wikipedia.org

This strategy is particularly useful for preparing 1,3-disubstituted and 1,2,3-trisubstituted pyridines. researchgate.net For instance, starting with a 2,3-dihalopyridine, a halogen dance can be induced to move the 3-halogen to the 4-position. Trapping the lithiated intermediate at the 3-position with an electrophile yields a 2,3,4-trisubstituted pyridine. nih.gov The ability to perform 1,2-, 1,3-, and even 1,4-halogen shifts significantly expands the synthetic utility of this reaction for creating diverse and densely functionalized pyridine derivatives. clockss.org

The following table provides examples of how the halogen dance reaction has been applied to functionalize various pyridine substrates.

Starting SubstrateKey ReagentsHalogen Shift TypeProduct TypeReference
2-Chloro-3-bromopyridineLDA, then Electrophile (E+)1,2-shift (Br from C3 to C4)3-E-4-bromo-2-chloropyridine nih.gov
3-Bromo-4-ethoxypyridineNaNH2/NH31,2-shift (Br from C3 to C2)2-Amino-3-bromo-4-ethoxypyridine clockss.orgresearchgate.net
2-Fluoro-3-iodopyridineLDA, then Electrophile (E+)1,2-shift (I from C3 to C4)3-E-2-fluoro-4-iodopyridine nih.gov
2,5-Dibromopyrrole (analogue)LDA, then Electrophile (E+)1,2-shift (Br from C5 to C4)5-E-2,4-dibromopyrrole kobe-u.ac.jp

Other Coupling and Substitution Reactions for Pyridine Ring Functionalization

Beyond halogen dance reactions, cross-coupling and nucleophilic substitution reactions are fundamental strategies for modifying halogenated pyridines, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon bonds on halogenated pyridine rings. The Suzuki-Miyaura reaction, which couples a halide with an organoboron compound, and the Heck reaction, which couples a halide with an alkene, are prominent examples. nih.govmasterorganicchemistry.com

In polyhalogenated pyridines, the selectivity of these reactions is crucial. Oxidative addition of the palladium catalyst is the first key step, and its rate is influenced by the identity of the halogen and its position on the ring. nih.govharvard.edu Generally, the reactivity of halogens follows the order I > Br > Cl. harvard.edu For pyridines, positions α (C2/C6) and γ (C4) to the nitrogen are electronically activated and favored for oxidative addition compared to β (C3/C5) positions. nih.gov This inherent electronic preference allows for regioselective monocoupling reactions even when identical halogens are present at different positions. researchgate.net

The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid or ester reagents. nih.govsigmaaldrich.com It has been successfully applied to the exhaustive alkylation of polychlorinated pyridines and the selective arylation of dihalopyridines. nih.govworktribe.comnih.gov For instance, in 2,6-dichloropyridine, coupling with an arylboronic acid can proceed sequentially, first at one C-Cl bond and then, under more forcing conditions, at the second. nih.gov The development of specialized ligands and reaction conditions has enabled the coupling of even challenging substrates like 2-pyridyl chlorides with alkylboronic esters. nih.gov

The Heck reaction offers a method to introduce vinyl groups onto the pyridine ring. masterorganicchemistry.com Like the Suzuki reaction, its selectivity on polyhalogenated substrates is governed by the relative reactivity of the C-X bonds.

The following table summarizes conditions for Suzuki-Miyaura reactions on various halopyridine substrates.

SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
2,6-DichloropyridineHeptyl pinacol (B44631) boronic esterPd(OAc)2, SPhos2,6-Diheptylpyridine nih.gov
5-Bromopyrimidine (analogue)Aryl/Heteroaryl boronic acidPd(PPh3)2Cl2, Na2CO35-(Hetero)arylpyrimidine worktribe.comnih.gov
4,6-Dichloropyrimidine (analogue)2-Methoxy-5-pyridylboronic acidPd(PPh3)2Cl2, Na2CO34,6-Bis(2-methoxy-5-pyridyl)pyrimidine worktribe.comnih.gov
Aryl HalidesPyridine-2-sulfinatesPalladium Catalyst2-Arylpyridines sigmaaldrich.comrsc.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing heteroaromatic rings by displacing a leaving group with a nucleophile. researchgate.net Unlike typical aromatic systems, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, without the need for transition metal catalysis. researchgate.net The presence of halogens at these positions makes them excellent substrates for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing character of the pyridine nitrogen. In the second, typically fast step, the halide leaving group is expelled, restoring aromaticity. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by several factors. The "element effect" often shows a leaving group order of F > Cl ≈ Br > I, which is considered evidence for a rate-determining first step (nucleophilic addition). nih.gov However, this order can change depending on the nucleophile and reaction conditions. sci-hub.se The reaction is highly effective for introducing oxygen, nitrogen, and sulfur nucleophiles. sci-hub.sesemanticscholar.org For less reactive halopyridines, activation can be achieved through Lewis acid coordination to the pyridine nitrogen, which further increases the ring's electrophilicity. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Assignment and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of polyhalogenated pyridines. The presence of multiple halogen substituents, each with distinct electronic and through-space effects, results in complex NMR spectra that, upon careful analysis, reveal a wealth of structural information.

For a compound like 4-bromo-2-chloro-5-iodopyridine, the ¹H NMR spectrum is expected to be relatively simple, showing two singlets for the two remaining protons on the pyridine (B92270) ring. The chemical shifts of these protons are significantly influenced by the anisotropic effects of the adjacent halogen atoms. The electron-withdrawing nature of the chlorine, bromine, and iodine atoms would lead to a general downfield shift of the proton signals compared to unsubstituted pyridine.

¹³C NMR spectroscopy provides even more detailed information. The carbon signals are influenced by the electronegativity of the directly attached and neighboring halogens. The carbon bearing the iodine would typically appear at a relatively upfield position due to the "heavy atom effect," while the carbons bonded to chlorine and bromine would be deshielded.

In a closely related, highly substituted pyridine, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine , detailed NMR studies have been conducted. The ¹H and ¹³C NMR data for this compound, as reported in a 2022 study in The Journal of Organic Chemistry, provide a clear example of how these techniques are applied for unambiguous structural assignment acs.org.

Table 1: Illustrative ¹H and ¹³C NMR Data for 5-Bromo-2-chloro-4-fluoro-3-iodopyridine acs.org

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹H8.34s
¹³C154.5d, JCF = 259.5 Hz
151.1d, JCF = 15.0 Hz
144.9s
118.9d, JCF = 4.5 Hz
93.3d, JCF = 36.0 Hz

Data is for a related compound and serves as an illustrative example.

The presence of fluorine in this analogue introduces additional complexity and diagnostic information through ¹⁹F NMR and C-F coupling constants, which are instrumental in confirming the regiochemistry of the substituents . Challenges in NMR characterization can arise from the quadrupolar moments of bromine and iodine, which can lead to signal broadening. Cryogenic NMR techniques can sometimes be employed to mitigate these effects and obtain sharper signals .

X-ray Crystallography for Solid-State Structure Determination of Pyridine Derivatives

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique is particularly crucial for complex molecules like polyhalogenated pyridines where NMR data might be ambiguous or for confirming the regiochemistry of reaction products.

For instance, the solid-state structure of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been unambiguously determined by X-ray crystallography acs.org. This analysis provides precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which can influence the compound's physical properties and reactivity.

Table 2: Selected Crystallographic Data for 5-Bromo-2-chloro-4-fluoro-3-iodopyridine acs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.213
b (Å)10.542
c (Å)12.831
β (°)95.34

Data is for a related compound and serves as an illustrative example.

The crystallographic data for such compounds can reveal subtle distortions in the pyridine ring geometry due to the steric bulk and electronic effects of the various halogen substituents . The ability to obtain single crystals of sufficient quality is a prerequisite for this powerful technique.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of reactions involving this compound and for identifying the resulting products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any fragments, which is essential for confirming the identity of the desired product.

The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) create a characteristic isotopic signature in the mass spectrum, which serves as a diagnostic tool for the presence of these halogens in a molecule.

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate complex reaction mixtures and identify intermediates and byproducts. For example, a study on the identification of 4-bromo-2,5-dimethoxyamphetamine utilized LC-MS-MS for the simultaneous identification and quantitation of the target compound and its precursor chemicalbook.com. This highlights the power of tandem mass spectrometry in providing structural information through the analysis of fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of a reaction. The vibrational frequencies of the C-Cl, C-Br, and C-I bonds, as well as the pyridine ring vibrations, give rise to a unique spectral fingerprint for this compound.

Table 3: Typical Wavenumber Ranges for Carbon-Halogen Stretching Vibrations

BondWavenumber Range (cm⁻¹)
C-Cl800 - 600
C-Br680 - 515
C-I600 - 500

During a chemical transformation, such as a cross-coupling reaction where one of the halogens is replaced, vibrational spectroscopy can be used to monitor the disappearance of the C-X stretching band of the starting material and the appearance of new bands corresponding to the product. For instance, the vibrational spectra of related isopropyl halides have been interpreted to assign fundamental frequencies for each compound sigmaaldrich.com. While not as powerful as NMR or X-ray crystallography for de novo structure determination of complex molecules, IR and Raman spectroscopy are excellent complementary techniques for confirming the presence of specific functional groups and for real-time reaction monitoring.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity in Halogenated Pyridines

Density Functional Theory (DFT) has become a important method for studying halogenated pyridines, offering a balance between computational cost and accuracy. DFT calculations can elucidate the reactivity and selectivity of these compounds in various chemical transformations. By modeling the electron density, researchers can predict sites susceptible to nucleophilic or electrophilic attack, determine reaction barriers, and rationalize regioselectivity.

In studies of halogenated aryl systems, DFT has been used to analyze trends in halogen bond length and its correlation with the van der Waals radii of the halogen atoms. nih.govpdx.edu For a diverse set of halogen-bond donors, including neutral and cationic aryl halides, DFT calculations have been instrumental in understanding the nature of the halogen bond, distinguishing between non-covalent and partially covalent interactions. nih.govpdx.edu

Molecular Modeling of Halogen-Metal Exchange and Halogen Dance Mechanisms to Elucidate Reaction Pathways

Molecular modeling techniques are crucial for mapping out the complex reaction pathways of halogenated pyridines, particularly for reactions like halogen-metal exchange and "halogen dance" rearrangements. These computational models can visualize transition states, calculate activation energies, and provide a step-by-step understanding of the reaction mechanism.

The "halogen dance" is a phenomenon where a halogen atom migrates from one position to another on an aromatic ring, often initiated by a strong base. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through halogen dance reactions. nih.gov Computational modeling of such a process for 4-bromo-2-chloro-5-iodopyridine could reveal the intermediates and transition states involved in the potential migration of its bromo, chloro, or iodo substituents under specific reaction conditions.

Furthermore, halogen-metal exchange reactions are fundamental in creating functionalized pyridines. For example, the C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine followed by trapping with electrophiles has been used to generate a variety of pentasubstituted pyridines. nih.gov Molecular modeling could be used to predict the most favorable site for such an exchange on the this compound ring system and to understand the factors influencing the stability of the resulting organometallic intermediate.

Analysis of Electronic Properties and Molecular Orbitals of this compound and its Derivatives

The analysis of electronic properties and molecular orbitals provides a quantum mechanical perspective on the reactivity and stability of this compound. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential are key descriptors of a molecule's electronic character.

The HOMO-LUMO gap is a particularly important parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For halogenated compounds, the nature of the halogen atoms and their positions on the pyridine (B92270) ring significantly influence the energies of these frontier orbitals.

While specific data for this compound is not available, studies on related compounds provide insights. For example, in a series of aryl halide halogen-bond donors, the energy of the σ* orbital has been shown to be a key component in predictive models for halogen-bond strength. nih.govpdx.edu

Table 1: Illustrative Electronic Properties of a Generic Halogenated Pyridine

PropertyDescriptionPredicted Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.The presence of multiple electronegative halogens would likely lower the HOMO energy compared to unsubstituted pyridine.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.The LUMO energy is expected to be lowered, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity.The gap is likely to be smaller than in simpler pyridines, suggesting higher reactivity.
Dipole Moment A measure of the overall polarity of the molecule.The asymmetric substitution pattern would result in a significant dipole moment.

Investigation of Non-Covalent Interactions, including Halogen Bonding, in Pyridine Derivatives and their Impact on Structure and Reactivity

Non-covalent interactions play a pivotal role in determining the solid-state structure, molecular recognition properties, and reactivity of halogenated pyridines. Among these, halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

The strength and nature of halogen bonds can be investigated using computational methods like DFT and the Quantum Theory of Atoms in Molecules (QTAIM). nih.govpdx.edu These studies can quantify the interaction energy and analyze the electron density distribution at the bond critical points. nih.govpdx.edu In halogenated pyridines, the nitrogen atom of the pyridine ring can act as a halogen bond acceptor, while the halogen substituents can act as donors.

In the case of this compound, the iodine atom is the most likely candidate for forming strong halogen bonds, followed by bromine and then chlorine. This is due to the increasing size and polarizability of the halogen atom down the group, which leads to a more positive σ-hole. The presence of multiple halogen atoms also allows for the possibility of complex networks of halogen bonds and other non-covalent interactions, which can influence the crystal packing and ultimately the material's properties.

Studies on pyridine-4-thiol (B7777008) as a halogen-bond acceptor have shown that these interactions can influence reactivity. nih.gov The pre-organization imposed by the halogen bond can facilitate chemical transformations. nih.gov Similarly, the halogen bonding capabilities of this compound could be harnessed in crystal engineering and the design of supramolecular assemblies.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Approaches for Selective Functionalization of Polysubstituted Pyridines

The selective functionalization of polysubstituted pyridines is a key objective in medicinal and materials chemistry. The distinct reactivity of the C-Br, C-Cl, and C-I bonds in 4-Bromo-2-chloro-5-iodopyridine, coupled with the potential for C-H activation, makes it an ideal substrate for exploring novel catalytic methods.

Recent advances in transition-metal catalysis offer promising avenues for the selective manipulation of such complex molecules. nih.govnih.goveurekaselect.com Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern synthesis. acs.orgnih.gov For a molecule like this compound, the differential reactivity of the carbon-halogen bonds (typically C-I > C-Br > C-Cl) can be exploited for sequential, site-selective cross-coupling reactions. This would allow for the stepwise introduction of different substituents, leading to a diverse library of derivatives from a single starting material. Research into ligand and catalyst design is crucial to enhance the selectivity of these transformations. acs.org

Furthermore, the field of C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling of pre-halogenated substrates. nih.govacs.orgresearchgate.net While the pyridine (B92270) core is electron-deficient, various catalytic systems involving metals like palladium, rhodium, and iridium have been developed for the direct arylation, alkylation, or amination of pyridine C-H bonds. beilstein-journals.org In the context of this compound, the remaining C-H bond at the C-6 position is a prime target for such functionalization. The development of catalysts that can selectively activate this specific C-H bond in the presence of the three halogen atoms would represent a significant advancement. Strategies employing directing groups temporarily installed on the pyridine nitrogen are a common approach to control the regioselectivity of C-H activation. eurekaselect.comacs.org

The table below summarizes potential catalytic functionalization sites in this compound.

PositionBond TypePotential Catalytic Transformation
C2C-ClCross-coupling (e.g., Suzuki, Buchwald-Hartwig)
C4C-BrCross-coupling (e.g., Suzuki, Sonogashira, Heck)
C5C-ICross-coupling (e.g., Suzuki, Sonogashira, Heck)
C6C-HDirect C-H functionalization (e.g., arylation, alkylation)

Exploration of Flow Chemistry and Sustainable Synthetic Methodologies for Halogenated Pyridines

The synthesis and functionalization of highly halogenated pyridines often involve hazardous reagents and harsh reaction conditions. Flow chemistry is emerging as a transformative technology to address these challenges, offering enhanced safety, better process control, and improved scalability. bohrium.comnih.govspringerprofessional.de The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov

For the synthesis of precursors to or derivatives of this compound, flow chemistry could enable safer handling of halogenating agents and organometallic intermediates. dp.tech Researchers at Virginia Commonwealth University have demonstrated a continuous-flow process for the synthesis of halo-substituted nicotinonitriles, significantly improving yield and reducing production costs. vcu.edu This approach could be adapted for the preparation of polysubstituted pyridines.

Moreover, the principles of green chemistry are increasingly being integrated into synthetic strategies for pyridine derivatives. researchgate.netnih.gov This includes the use of greener solvents, catalysts, and energy sources like ultrasound or microwave irradiation. researchgate.netnih.gov For instance, multicomponent reactions (MCRs) catalyzed by nanocatalysts represent a sustainable approach to constructing polysubstituted pyridines. rsc.org The development of sustainable methods for the synthesis and subsequent functionalization of this compound would be a significant contribution to environmentally benign chemical manufacturing.

Investigation of New Reactivity Modes and Unprecedented Synthetic Transformations of this compound

The unique electronic and steric properties of this compound open the door to exploring novel and potentially unprecedented chemical transformations. The interplay between the different halogen substituents could lead to unexpected reactivity patterns.

One area of emerging interest is the use of photoredox catalysis to initiate radical transformations. acs.org Such methods could enable novel C-H functionalization or cross-coupling reactions under mild conditions. For example, a recent study demonstrated the site-selective acylation of pyridinium (B92312) salts via photoredox-generated acyl radicals. acs.org Applying similar principles to this compound could lead to new avenues for its derivatization.

Furthermore, strategies involving temporary dearomatization of the pyridine ring followed by functionalization and rearomatization have been shown to enable meta-selective C-H functionalization, which is traditionally challenging to achieve. snnu.edu.cn Exploring such pathways with a polyhalogenated substrate like this compound could unveil new synthetic possibilities.

The presence of an iodo-substituent also allows for the exploration of hypervalent iodine chemistry. nih.gov In situ generation of hypervalent iodine species from this compound could facilitate unique oxidative coupling reactions. Additionally, radical-based iodination protocols have been developed for the direct C-H iodination of pyridines, suggesting the potential for further halogenation of the pyridine core if desired. rsc.org

Finally, the concept of "halogen dance" reactions, where halogens migrate around the pyridine ring under the influence of a strong base, could lead to the synthesis of novel, highly substituted pyridine isomers from this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-chloro-5-iodopyridine, and how can high purity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For bromination, N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in refluxing CCl₄ is effective for regioselective bromination . Subsequent iodination at the 5-position may require palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, deshielded protons adjacent to halogens show distinct splitting patterns. Compare with databases (e.g., SDBS) for validation .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms (Br, I) enhance electron density maps, enabling precise bond angle/geometry analysis .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 347.79). Isotopic patterns (Br/I) aid identification .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved in this compound given competing halogen reactivities?

  • Methodological Answer :

  • Pd-catalyzed reactions : Use Pd₂(dba)₃ with Xantphos to selectively substitute bromide under mild conditions (e.g., amination at 80°C in dioxane) .
  • SNAr reactions : Activate the 2-chloro position with electron-withdrawing groups or microwave-assisted heating (e.g., 150°C, DMF) for nucleophilic substitution .
  • Iodine retention : Avoid harsh reducing agents (e.g., LiAlH₄) to preserve the 5-iodo group. Use protecting groups (e.g., SEM for amines) during multi-step syntheses .

Q. How should researchers resolve contradictions in reported reactivity of halogen positions across studies?

  • Methodological Answer :

  • Mechanistic studies : Perform kinetic experiments (e.g., variable-temperature NMR) to compare activation energies for Br vs. Cl substitution.
  • Computational modeling : Use DFT (e.g., Gaussian) to calculate partial charges and Fukui indices, identifying the most electrophilic site .
  • Cross-validation : Replicate conflicting studies under identical conditions (solvent, catalyst loading) to isolate variables (e.g., trace moisture affecting Pd catalysts) .

Q. What computational approaches predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT-based tools : Calculate transition-state energies for possible coupling pathways (e.g., oxidative addition of Pd to C-Br vs. C-I bonds).
  • Molecular docking : Simulate catalyst-substrate interactions (e.g., Pd-XPhos with halogenated pyridines) to prioritize reactive sites.
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts for target substitutions .

Q. How should researchers design experiments to safely handle this compound, given its hazardous intermediates?

  • Methodological Answer :

  • Safety protocols : Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize exposure. Quench reactive intermediates (e.g., Grignard reagents) with i-PrOH before disposal .
  • Waste management : Segregate halogenated waste and collaborate with certified disposal services. Document MSDS compliance for bromine/iodine byproducts .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be addressed during structural validation?

  • Methodological Answer :

  • Reference standards : Compare with spectra of analogous compounds (e.g., 5-Bromo-2-chloropyridine ).
  • Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation impacts.
  • Dynamic effects : Variable-temperature NMR resolves rotational barriers (e.g., hindered aryl rotation) causing peak broadening .

Q. What mechanistic studies are critical for understanding substitution pathways in this compound?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁸O-water in hydrolysis experiments to track nucleophilic attack sites.
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • In-situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., Pd-π complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.